molecular formula C17H15F4N7 B12267775 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12267775
M. Wt: 393.3 g/mol
InChI Key: HHLNZSYUBKTCTH-UHFFFAOYSA-N
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Description

4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a pyrazole ring fused to a pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Mechanism of Action

The mechanism of action of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. One of the primary targets is the glycine transporter-1 (GlyT1), which plays a crucial role in regulating neurotransmitter levels in the brain . By inhibiting GlyT1, the compound can modulate neurotransmitter activity and potentially alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine, including:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H15F4N7

Molecular Weight

393.3 g/mol

IUPAC Name

4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C17H15F4N7/c18-13-8-12(17(19,20)21)10-22-16(13)27-6-4-26(5-7-27)14-9-15(24-11-23-14)28-3-1-2-25-28/h1-3,8-11H,4-7H2

InChI Key

HHLNZSYUBKTCTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)F

Origin of Product

United States

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